7,7-Dimethyloctane-2,4,6-trione

Description

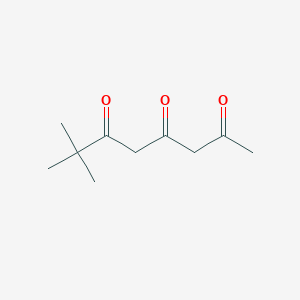

7,7-Dimethyloctane-2,4,6-trione is a branched-chain diketone derivative with three ketone groups at positions 2, 4, and 6 and two methyl substituents at position 5. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cyclization reactions. For example, it is formed via an Aldol condensation between pentane-2,4-dione and methyl pivalate, followed by acidic cyclization to yield functionalized pyran derivatives . Its structure confers unique electronic and steric properties, making it valuable in the synthesis of complex heterocycles.

Properties

CAS No. |

66734-21-2 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

7,7-dimethyloctane-2,4,6-trione |

InChI |

InChI=1S/C10H16O3/c1-7(11)5-8(12)6-9(13)10(2,3)4/h5-6H2,1-4H3 |

InChI Key |

HUFJZFBEGMJNQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Octanetrione, 7,7-dimethyl- typically involves the use of specific starting materials and reaction conditions. One common method involves the condensation of acetone with isobutyraldehyde in the presence of a base, followed by oxidation to introduce the ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Octanetrione, 7,7-dimethyl- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic hydrogenation and oxidation, along with purification steps like distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Octanetrione, 7,7-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2,4,6-Octanetrione, 7,7-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,4,6-Octanetrione, 7,7-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7,7-Dimethyloctane-2,4,6-trione and analogous trione derivatives:

Physical and Chemical Properties

- Solubility : this compound’s methyl groups enhance lipophilicity compared to fluorinated analogs like 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, which exhibit higher polarity due to fluorine substituents .

- Thermal Stability : The branched alkyl chain in this compound provides greater thermal stability relative to linear-chain triones, which may decompose more readily under heat .

Biological Activity

7,7-Dimethyloctane-2,4,6-trione, a beta-diketone compound, has garnered interest in various biological contexts due to its unique chemical structure and potential applications in biochemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C10H18O3

- Molecular Weight : 186.25 g/mol

- IUPAC Name : this compound

The compound features two ketone functional groups that contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Calcium Ionophore Activity : It has been shown to facilitate the transport of calcium ions across cell membranes. This property is crucial for various cellular signaling pathways and can influence muscle contraction and neurotransmitter release .

- Antioxidant Properties : The compound demonstrates potential antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This effect is important in mitigating cellular damage associated with aging and various diseases .

- Influence on Enzyme Activity : Studies suggest that it can modulate the activity of certain enzymes involved in metabolic pathways. This modulation can lead to altered cellular metabolism and energy production .

Case Study 1: Calcium Transport Mechanism

A study explored the role of this compound in calcium transport across phospholipid bilayers. It was found to act synergistically with other ionophores like A23187 to enhance calcium translocation from aqueous phases into organic phases. The presence of sodium chloride inhibited this transport process .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. Results indicated a significant reduction in DPPH radicals at varying concentrations of the compound, suggesting its potential utility as a natural antioxidant .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.